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Compound of Interest

Compound Name: 2-acetamido-N-tert-butylacetamide

Cat. No.: B7500751

An objective analysis of the performance and applications of N-tert-butylacetamide and its
derivatives, supported by experimental data for researchers, scientists, and drug development
professionals.

The compound "2-acetamido-N-tert-butylacetamide,” as initially queried, appears to be a
misnomer in existing chemical literature. Extensive database searches consistently identify "N-
tert-butylacetamide™ as the relevant parent compound for a variety of applications. This guide,
therefore, focuses on the known uses of N-tert-butylacetamide and its derivatives, providing a
comparative analysis of their performance based on available experimental data.

Chemical and Physical Properties

N-tert-butylacetamide is a white crystalline solid soluble in water.[1][2] Its fundamental
properties are summarized below.

Property Value Source
Molecular Formula C6H13NO [3]
Molecular Weight 115.17 g/mol [3]
CAS Number 762-84-5 [3]
Melting Point 96-98°C [2]
Boiling Point 194°C [2]
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Applications in Organic Synthesis: The Ritter
Reaction

N-tert-butylacetamide is frequently utilized in the Ritter reaction to synthesize N-tert-butyl
amides from various nitriles. This reaction is valuable in organic synthesis due to the
pharmaceutical importance of N-tert-butyl amides, which can serve as precursors to amines.[4]

A modified Ritter reaction has been shown to efficiently convert aromatic and aliphatic nitriles to
their corresponding N-tert-butyl amides using tert-butyl acetate in the presence of a catalytic
amount of sulfuric acid, with yields ranging from 88-95%.[4] Another study describes a method
using di-tert-butyl dicarbonate catalyzed by Cu(OTf)2 under solvent-free conditions at room
temperature, also achieving good to excellent yields.[2]

Table 1: Comparison of Ritter Reaction Protocols for the Synthesis of N-tert-butyl amides

Catalyst/Reage .
A Substrate Product Yield (%) Reference
n
H2S04 _
) Aromatic and N-tert-butyl
(catalytic) / tert- ) S ) 88-95 [4]
Aliphatic Nitriles amides
butyl acetate
Cu(OTf)2 / di-
o N-tert-butyl
tert-butyl Benzonitrile ) 87 [2]
benzamide
dicarbonate
Cu(OThH2 / di- 2- N-(tert-butyl)-2-
tert-butyl Methylbenzonitrii  methylbenzamid 46 2]
dicarbonate e e
Cu(OTf)2 / di- N-(tert-
Cyclopropyl
tert-butyl - butyl)cyclopropa 86 [2]
nitrile
dicarbonate necaramide

Aromatic and aliphatic nitriles are reacted with tert-butyl acetate in the presence of a catalytic
amount of sulfuric acid. The reaction mixture is stirred at 42°C for 2 hours. The product is then
isolated by neutralizing the acid and filtering the resulting precipitate.
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To a 500 mL Schlenk flask containing approximately 200 mL of diethyl ether, 9.6 mL of tert-
butylamine (92 mmol) and 13.4 mL of triethylamine (96 mmol, 1.05 equiv) are added. Acetyl
chloride (6.3 mL, 88 mmol, 0.96 equiv) is then added dropwise, which results in the formation
of a thick colorless precipitate. The solution is stirred for about 2 hours. Following this, the
reaction mixture is filtered, and the solid residue is washed with diethyl ether (2 x 50 mL). The
filtrate and ether washings are then combined and concentrated to yield the crude product.

Therapeutic Potential of N-tert-butylacetamide
Derivatives

Derivatives of N-tert-butylacetamide have emerged as promising candidates in drug discovery,
particularly as anti-inflammatory agents and enzyme inhibitors.

N-substituted acetamide derivatives have been identified as novel and potent antagonists of
the P2Y14 receptor (P2Y14R), which is implicated in various inflammatory diseases.[5][6]

A particularly potent antagonist, compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-
bromophenoxy)acetamide), demonstrated a half-maximal inhibitory concentration (IC50) of 0.6
nM.[5] This compound has shown significant inhibitory activity in in vitro and in vivo models of
monosodium urate (MSU)-induced acute gouty arthritis.[5] The anti-inflammatory effect is
mediated through the downregulation of the NLRP3/gasdermin D (GSDMD) signaling pathway,
leading to decreased inflammatory factor release and cell pyroptosis.[5] Furthermore,
compound I-17 exhibits favorable pharmacokinetic properties, including a bioavailability (F) of
75%.[5]

Another derivative, 11-3, has been shown to alleviate lipopolysaccharide-induced acute lung
injury by inhibiting the activation of the NLRP3 inflammasome pathway.[6]

Table 2: Bioactivity of N-substituted Acetamide Derivatives as P2Y14R Antagonists
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In Vivo Key
Compound Target IC50 L Reference
Model Findings
) Inhibits
MSU-induced
NLRP3/GSD
1-17 P2Y14R 0.6 nM acute gouty [5]
B MD pathway,
arthritis
F=75%
Decreased

MSU-induced  paw swelling
52 P2Y14R 2 nM acute gouty and [6]
arthritis inflammatory

cell infiltration

. Inhibits
LPS-induced
N NLRP3
-3 P2Y14R Not specified acute lung ) [6]
. inflammasom
njury —
e activation

Below is a diagram illustrating the inhibitory action of compound I-17 on the NLRP3
inflammasome pathway.

NLRP3 Inflammasome Pathway in Gouty Arthritis
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Caption: Inhibition of the NLRP3 inflammasome pathway by Compound I-17.

Acetamide derivatives are also being explored as selective cyclooxygenase-1l (COX-II)
inhibitors for the treatment of inflammation, pain, and other related conditions.[7][8] The tert-
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butyl group has been identified as a crucial moiety for enhancing COX-2 inhibitory activity and
selectivity.[1] While several review articles highlight the potential of this class of compounds,
specific quantitative data for N-tert-butylacetamide derivatives as COX-II inhibitors is limited in
the currently available literature.

Substituted acetamide derivatives have been synthesized and evaluated for their potential as
butyrylcholinesterase (BChE) inhibitors, a therapeutic target for Alzheimer's disease.[9] One of
the synthesized compounds, 8c, exhibited the highest BChE inhibition with an IC50 value of
3.94 uM and was identified as a mixed-type inhibitor.[9]

Table 3: Inhibitory Activity of a Substituted Acetamide Derivative against BChE

Compound Target IC50 Inhibition Type Reference

8c BChE 3.94 uM Mixed-type [9]

Certain acetamide derivatives have demonstrated antioxidant properties.[10][11] In a study,
these compounds were evaluated for their ability to scavenge ABTS radicals and to reduce the
production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophage cell lines.
[10][11] For instance, compound 40006 was found to significantly reduce ROS production in
tBOH-induced J774.A1 macrophages.[12]

Conclusion

While the initially specified "2-acetamido-N-tert-butylacetamide"” remains elusive in the
scientific literature, its likely parent compound, N-tert-butylacetamide, and its derivatives have
demonstrated significant utility in both organic synthesis and medicinal chemistry. As a key
reagent in the Ritter reaction, N-tert-butylacetamide facilitates the efficient synthesis of N-tert-
butyl amides. Furthermore, its derivatives have shown considerable promise as potent anti-
inflammatory agents through the antagonism of the P2Y 14 receptor and as potential
therapeutics for Alzheimer's disease by inhibiting butyrylcholinesterase. Further research into
the structure-activity relationships of N-tert-butylacetamide derivatives is warranted to fully
explore their therapeutic potential and to develop novel compounds with enhanced efficacy and
safety profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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